molecular formula C9H14N6S2 B1224423 5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propylthio]-1H-1,2,4-triazole

5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propylthio]-1H-1,2,4-triazole

Cat. No. B1224423
M. Wt: 270.4 g/mol
InChI Key: XAAZFGMYQRCXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propylthio]-1H-1,2,4-triazole is an aryl sulfide.

Scientific Research Applications

Synthesis and Structural Analysis

5-Methyl-1H-1,2,4-triazole derivatives, including the specific compound , have been extensively studied for their synthesis and crystal structure. For instance, Xu et al. (2006) synthesized a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzylideneamino)-2H-1,2,4-triazole-3(4H)-thione, and analyzed its crystal structure in detail. The study revealed insights into the molecular configuration and interactions within the crystal lattice, which could be fundamental in understanding the properties of similar triazole derivatives (Xu et al., 2006).

Antimicrobial Applications

Compounds related to 5-Methyl-3-[3-[(5-Methyl-1H-1,2,4-Triazol-3-yl)thio]propylthio]-1H-1,2,4-Triazole have shown significant promise as antimicrobial agents. Kaplancikli et al. (2008) synthesized new 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, displaying noteworthy antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial drugs (Kaplancikli et al., 2008).

Potential in Cancer Therapy

Structural and molecular docking studies of triazole derivatives, including those similar to the compound , have indicated their potential in cancer therapy. For instance, Kaczor et al. (2013) investigated a 1,2,4-triazole derivative for its anticancer activity. The study included an analysis of its interaction with the EGFR kinase domain ATP binding site, suggesting potential effectiveness in targeted cancer therapy (Kaczor et al., 2013).

Antileishmanial Activity

Several studies have focused on the antileishmanial activity of 1,2,4-triazole derivatives. Süleymanoğlu et al. (2017) conducted theoretical and experimental studies on specific 4-amino-1,2,4-triazole derivatives, demonstrating significant activity against Leishmania infantum, a causative agent of leishmaniasis (Süleymanoğlu et al., 2017).

Antioxidant and Analgesic Activities

Compounds related to 5-Methyl-1H-1,2,4-triazole have also been studied for their antioxidant and analgesic properties. Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives, which demonstrated significant in vivo analgesic and in vitro antioxidant activities (Karrouchi et al., 2016).

properties

Molecular Formula

C9H14N6S2

Molecular Weight

270.4 g/mol

IUPAC Name

5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propylsulfanyl]-1H-1,2,4-triazole

InChI

InChI=1S/C9H14N6S2/c1-6-10-8(14-12-6)16-4-3-5-17-9-11-7(2)13-15-9/h3-5H2,1-2H3,(H,10,12,14)(H,11,13,15)

InChI Key

XAAZFGMYQRCXCR-UHFFFAOYSA-N

SMILES

CC1=NC(=NN1)SCCCSC2=NNC(=N2)C

Canonical SMILES

CC1=NC(=NN1)SCCCSC2=NNC(=N2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propylthio]-1H-1,2,4-triazole
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5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propylthio]-1H-1,2,4-triazole
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5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propylthio]-1H-1,2,4-triazole
Reactant of Route 4
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5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propylthio]-1H-1,2,4-triazole
Reactant of Route 5
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5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propylthio]-1H-1,2,4-triazole
Reactant of Route 6
5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propylthio]-1H-1,2,4-triazole

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